molecular formula C11H8ClN3 B13045239 6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine

6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine

Cat. No.: B13045239
M. Wt: 217.65 g/mol
InChI Key: GOPOEOVEIVSHBO-UHFFFAOYSA-N
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Description

6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities. The structure of this compound includes a pyrrole ring fused with a pyrazine ring, making it a unique scaffold for various applications in medicinal chemistry and other scientific fields .

Preparation Methods

The synthesis of 6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine can be achieved through several methods. One common approach involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine undergoes various chemical reactions, including:

Scientific Research Applications

6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine involves its interaction with various molecular targets. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:

Properties

Molecular Formula

C11H8ClN3

Molecular Weight

217.65 g/mol

IUPAC Name

7-chloro-13-methyl-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene

InChI

InChI=1S/C11H8ClN3/c1-7-4-5-13-11-9(7)15-6-2-3-8(15)10(12)14-11/h2-6H,1H3

InChI Key

GOPOEOVEIVSHBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)N=C(C3=CC=CN32)Cl

Origin of Product

United States

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